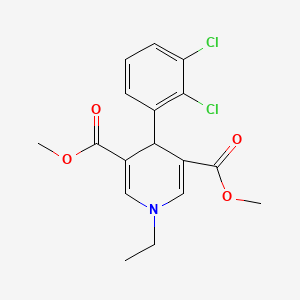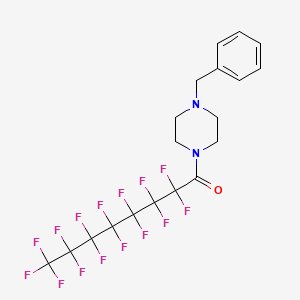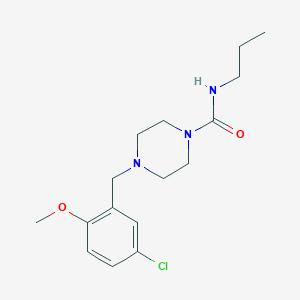
dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has been widely used in scientific research. DDC is a member of the dihydropyridine family and is a calcium channel blocker. It has been used as a tool to study the role of calcium channels in various physiological processes.
Wirkmechanismus
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate blocks L-type voltage-gated calcium channels, which are responsible for calcium influx into cells. Calcium influx through these channels is important for various physiological processes such as muscle contraction, neurotransmitter release, and insulin secretion. By blocking these channels, this compound can affect these processes.
Biochemical and Physiological Effects:
This compound has been shown to decrease neurotransmitter release, muscle contraction, and vascular smooth muscle tone. It has also been shown to decrease insulin secretion. This compound has been used to study the effect of calcium channels on hypertension and has been shown to decrease blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful tool for investigating the role of calcium channels in various physiological processes. It is a selective blocker of L-type voltage-gated calcium channels and has been shown to have minimal effects on other ion channels. However, this compound has a short half-life and can be rapidly metabolized in vivo. This can limit its use in certain experiments.
Zukünftige Richtungen
Future research should focus on the development of more potent and selective calcium channel blockers. These compounds could be used to investigate the role of calcium channels in various physiological processes and could have potential therapeutic applications. Additionally, further research is needed to investigate the long-term effects of dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate and other calcium channel blockers on cardiovascular and metabolic health.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used in various scientific research studies to investigate the role of calcium channels in different physiological processes. It has been used to study the effect of calcium channels on neurotransmitter release, muscle contraction, and vascular smooth muscle tone. This compound has also been used to study the role of calcium channels in the development of hypertension and to investigate the effect of calcium channels on insulin secretion.
Eigenschaften
IUPAC Name |
dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-4-20-8-11(16(21)23-2)14(12(9-20)17(22)24-3)10-6-5-7-13(18)15(10)19/h5-9,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRICVCJONWEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4708375.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4708393.png)
![2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4708400.png)
![methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4708406.png)
![N,4-bis(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4708413.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-ethylphenyl)acetamide](/img/structure/B4708419.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4708422.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4708428.png)

![N-cyclopentyl-1-ethyl-4-({5-[(4-methoxyphenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4708447.png)